1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-2-5-15(6-3-12)22-10-14(9-18(22)23)21-19(24)20-13-4-7-16-17(8-13)26-11-25-16/h2-8,14H,9-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOIYCEQJGHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Benzo[d][1,3]dioxole Moiety:
- Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
-
Synthesis of the Pyrrolidinone Ring:
- The pyrrolidinone ring can be synthesized via a condensation reaction between an appropriate amine and a diketone, followed by cyclization.
-
Coupling of the Two Moieties:
- The final step involves coupling the benzo[d][1,3]dioxole and pyrrolidinone intermediates through a urea linkage. This can be achieved using phosgene or a phosgene substitute in the presence of a base.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity, influencing cellular signaling pathways.
Pathways: Interference with metabolic or signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives and pyrrolidinone-containing analogs, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Structural Analogues with Benzodioxole-Urea Motifs
Key Observations :
- The p-tolyl group in the target compound enhances lipophilicity compared to the trifluoromethylphenyl group in Compound 14{4,5}, which may reduce metabolic clearance but limit aqueous solubility .
- The absence of a carboxylic acid (cf. Compound 14{4,5}) in the target compound reduces polarity, favoring blood-brain barrier penetration for CNS applications.
Pyrrolidinone Derivatives with Heterocyclic Substituents
Key Observations :
- The indole substituent in offers aromatic stacking interactions but reduces synthetic accessibility compared to the target compound’s simpler p-tolyl group.
Conformational and Crystallographic Comparisons
- Ring Puckering: The pyrrolidinone ring in the target compound likely adopts a non-planar conformation, as described by Cremer and Pople’s puckering parameters . Computational modeling (e.g., Mercury CSD 2.0) could predict its conformation relative to crystallographically characterized analogs like the indole-pyrrolidinone derivative .
- Hydrogen-Bonding Networks : The urea group in the target compound may form stronger intermolecular hydrogen bonds compared to amide or ketone analogs (e.g., Compound 6f), influencing crystal packing and solubility .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, a compound with the molecular formula CHNO, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrrolidine derivative. The molecular weight is approximately 367.405 g/mol, and it typically exhibits a purity of around 95% in research applications .
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported that modifications to the urea structure enhanced cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that related compounds exhibited reduced levels of inflammatory cytokines in models of acute inflammation. This suggests that the compound may inhibit pathways involved in inflammation, potentially through COX-II inhibition .
The biological activity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX).
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell growth and survival, including those mediated by growth factors.
Study on Anticancer Activity
A study published in ACS Omega evaluated the anticancer potential of similar urea derivatives. The findings indicated that certain modifications led to improved IC50 values against breast cancer cell lines compared to standard chemotherapeutics .
Study on Inflammatory Response
Another study focused on the anti-inflammatory properties of related compounds showed significant reductions in paw edema in rat models when treated with urea derivatives similar to the compound . The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the pyrrolidinone core : React p-toluidine with γ-keto esters under acidic conditions to generate the 5-oxo-pyrrolidine scaffold .
Introduction of the urea linkage : Use carbodiimides (e.g., EDC/HOBt) to couple the pyrrolidinone intermediate with a benzo[d][1,3]dioxole-5-amine derivative .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve urea bond formation efficiency .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the urea group (δ ~6.5 ppm for NH protons) and aromatic substituents (benzo[d][1,3]dioxole protons at δ ~6.8–7.1 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~380.16 g/mol) .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
Advanced Research Questions
Q. What are the key challenges in reconciling contradictory data on the compound’s biological activity across studies?
- Methodology : Contradictions in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentrations (10 μM vs. 1 mM) can alter binding kinetics .
- Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .
- Data normalization : Apply Z-score standardization to compare activity across independent datasets .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonding between the urea group and kinase hinge residues (e.g., Met793) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Validation :
- SPR assays : Measure binding affinity (KD) to recombinant targets (e.g., KD <100 nM supports predicted interactions) .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzo[d][1,3]dioxole (e.g., 6-nitro substitution) or p-tolyl groups (e.g., fluorinated derivatives) .
- Bioactivity profiling : Test analogs in dose-response assays (e.g., 0.1–100 μM) against cancer cell lines (e.g., MCF-7, A549).
- Data analysis :
- QSAR modeling : Use MOE to correlate logP values with cytotoxicity (R² >0.7 indicates predictive validity) .
- Key findings :
| Derivative | Substituent | IC₅₀ (μM, MCF-7) | logP |
|---|---|---|---|
| Parent | None | 12.3 | 2.1 |
| A | 6-NO₂ | 5.8 | 1.8 |
| B | 4-F-p-tolyl | 8.2 | 2.4 |
Experimental Design & Data Analysis
Q. How should researchers design in vivo efficacy studies to evaluate this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodology :
- Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with human tumors .
- Dosing regimen : Administer 50 mg/kg (oral) daily for 21 days; collect plasma/tissue samples at 0, 1, 4, 8, 24h post-dose.
- Analytical methods :
- LC-MS/MS : Quantify compound levels (LLOQ: 1 ng/mL) .
- Biomarker analysis : Measure tumor phospho-EGFR levels via ELISA to confirm target engagement .
Q. What statistical approaches are recommended for resolving discrepancies in enzymatic inhibition assays?
- Methodology :
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
- Dose-response modeling : Fit data to a four-parameter logistic curve (variable slope) using GraphPad Prism .
- Error sources :
- Compound solubility : Pre-filter stock solutions (0.22 μm) to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
